6-(Benzyloxy)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
6-(Benzyloxy)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organoboron compound widely used in organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the benzyloxy group and the pinacol ester moiety enhances its stability and reactivity, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:
Formation of the Boronic Acid: The initial step involves the formation of the boronic acid derivative. This can be achieved through the reaction of 6-(Benzyloxy)-2-methylpyridine with a boronating agent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Esterification: The boronic acid is then esterified with pinacol to form the pinacol ester. This step usually requires mild acidic conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Protodeboronation: Protic acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.
Protodeboronation: The corresponding hydrocarbon.
Oxidation: Phenol derivatives.
Scientific Research Applications
6-(Benzyloxy)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: The compound is used in the synthesis of biologically active molecules and probes for studying biological pathways.
Medicine: It plays a role in the development of new therapeutic agents, especially in cancer research.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid, pinacol ester
- 6-Quinolineboronic acid, pinacol ester
- 4-Methoxyphenylboronic acid, pinacol ester
Uniqueness
6-(Benzyloxy)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to its specific functional groups, which provide enhanced stability and reactivity. The benzyloxy group offers additional synthetic versatility, allowing for further functionalization and derivatization.
Properties
IUPAC Name |
2-methyl-6-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO3/c1-14-16(20-23-18(2,3)19(4,5)24-20)11-12-17(21-14)22-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQORMBMNJFWVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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